molecular formula C8H9BrFNO B13556320 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol

2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol

Cat. No.: B13556320
M. Wt: 234.07 g/mol
InChI Key: YJZDPRMZXHNFRM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-ol group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation and substitution reactions on a larger scale, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) can be used to reduce the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carbonyl or hydrocarbon derivatives, respectively.

Scientific Research Applications

2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It can be used in the development of new materials with unique properties due to the presence of halogens.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in a variety of biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)propan-2-ol
  • 2-(5-Bromo-2-fluorophenyl)propan-2-ol
  • 5-Bromo-2-fluoro-pyridin-3-ol

Uniqueness

2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H9BrFNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3

InChI Key

YJZDPRMZXHNFRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC(=C1)Br)F)O

Origin of Product

United States

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